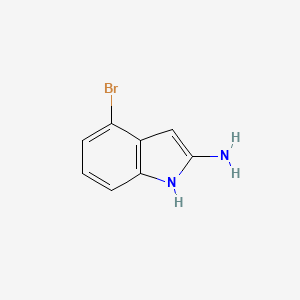
4-bromo-1H-indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-indol-2-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Bromo-1H-indol-2-amine can be achieved through several methods. One common approach involves the bromination of indole derivatives. For instance, 4-bromo-1H-indole can be synthesized via bromination reactions where the bromine atom is introduced into the indole ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromo group into the indole structure . Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-1H-indol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The bromo group can be reduced to form the corresponding indole using metal-catalyzed hydrogenation or other reduction methods.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, which can be useful intermediates in further synthetic processes.
Scientific Research Applications
4-Bromo-1H-indol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1H-indol-2-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate biological activities such as enzyme inhibition and receptor activation . The specific pathways and targets depend on the particular application and the structure of the derivative being studied.
Comparison with Similar Compounds
4-Bromo-1H-indol-2-amine can be compared with other indole derivatives, such as:
4-Bromoindole: Similar in structure but lacks the amino group at the 2-position, which can affect its reactivity and biological activity.
5-Bromo-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.
6-Bromo-1H-indole-3-carboxaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
4-bromo-1H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H,10H2 |
InChI Key |
GZIGGBBBIRJSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)N)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















